

In-Depth Technical Guide: 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8

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Compound of Interest

Compound Name: 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 7-(4-Bromobutoxy)quinolin-2(1H)-one and its deuterated analog, **7-(4-Bromobutoxy)quinolin-2(1H)-one-d8**, with a focus on their molecular characteristics, synthesis, and biological relevance. This information is intended to support research and development activities in medicinal chemistry and pharmacology.

Core Compound Data

Quantitative data for 7-(4-Bromobutoxy)quinolin-2(1H)-one and its deuterated form are summarized below. The inclusion of a deuterated analog is particularly relevant for pharmacokinetic and metabolic studies, where mass spectrometry is used for quantification.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
7-(4-Bromobutoxy)quinolin-2(1H)-one	C ₁₃ H ₁₄ BrNO ₂	296.16	203395-59-9
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8	C ₁₃ H ₆ D ₈ BrNO ₂	304.21	1427053-44-8[1]

Experimental Protocols

Synthesis of 7-(4-Bromobutoxy)quinolin-2(1H)-one

The synthesis of 7-(4-Bromobutoxy)quinolin-2(1H)-one is a critical process, as this compound serves as a key intermediate in the manufacturing of antipsychotic drugs such as aripiprazole and brexpiprazole.^{[2][3]} A common synthetic route involves the alkylation of 7-hydroxyquinolin-2(1H)-one.

Materials:

- 7-hydroxyquinolin-2(1H)-one
- 1,4-dibromobutane
- Potassium hydroxide
- Methanol
- Water
- Acetonitrile
- Sodium iodide
- Triethylamine
- An appropriate tertiary amine base
- A suitable organic solvent (e.g., dimethylformamide)

Procedure:

- To a reaction vessel, add 7-hydroxyquinolin-2(1H)-one and a suitable solvent.
- Add potassium hydroxide to the mixture and stir at room temperature.
- Introduce 1,4-dibromobutane to the reaction mixture.

- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.
- After the reaction is complete, cool the mixture and filter the solids.
- The filtrate is concentrated under reduced pressure.
- The crude product is then purified, for example, by recrystallization from a solvent system like methanol and water to yield 7-(4-Bromobutoxy)quinolin-2(1H)-one.

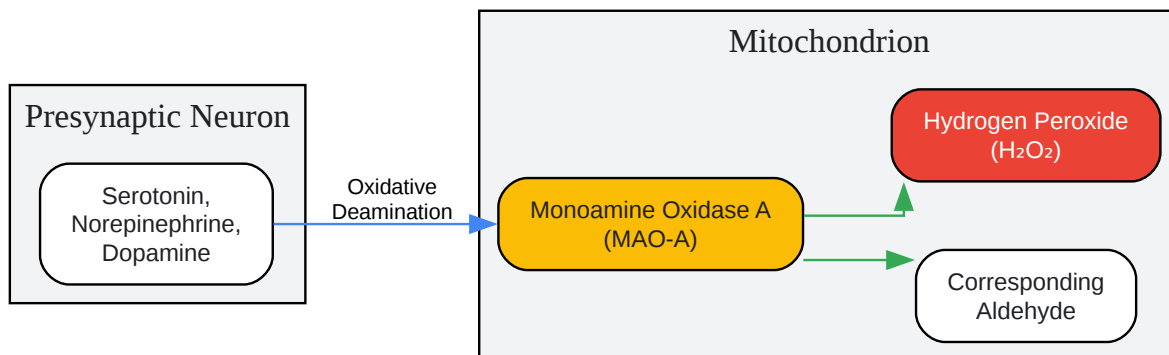
Biological Activity and Signaling Pathways

7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone has been identified as a weak inhibitor of monoamine oxidase A (MAO-A), with a reported IC₅₀ value of approximately 183 μM.^[4] This suggests potential applications in the field of neuropharmacology.^[4]

MAO-A is a crucial enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. The breakdown of these neurotransmitters is essential for terminating their signaling. The catalytic activity of MAO-A also produces hydrogen peroxide and other reactive oxygen species, which can contribute to oxidative stress and apoptosis.

The inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is leveraged by certain antidepressant medications. The MAO-A signaling pathway is also implicated in apoptosis, where it is believed to be downstream of p38 kinase and Bcl-2, and upstream of caspase-3.

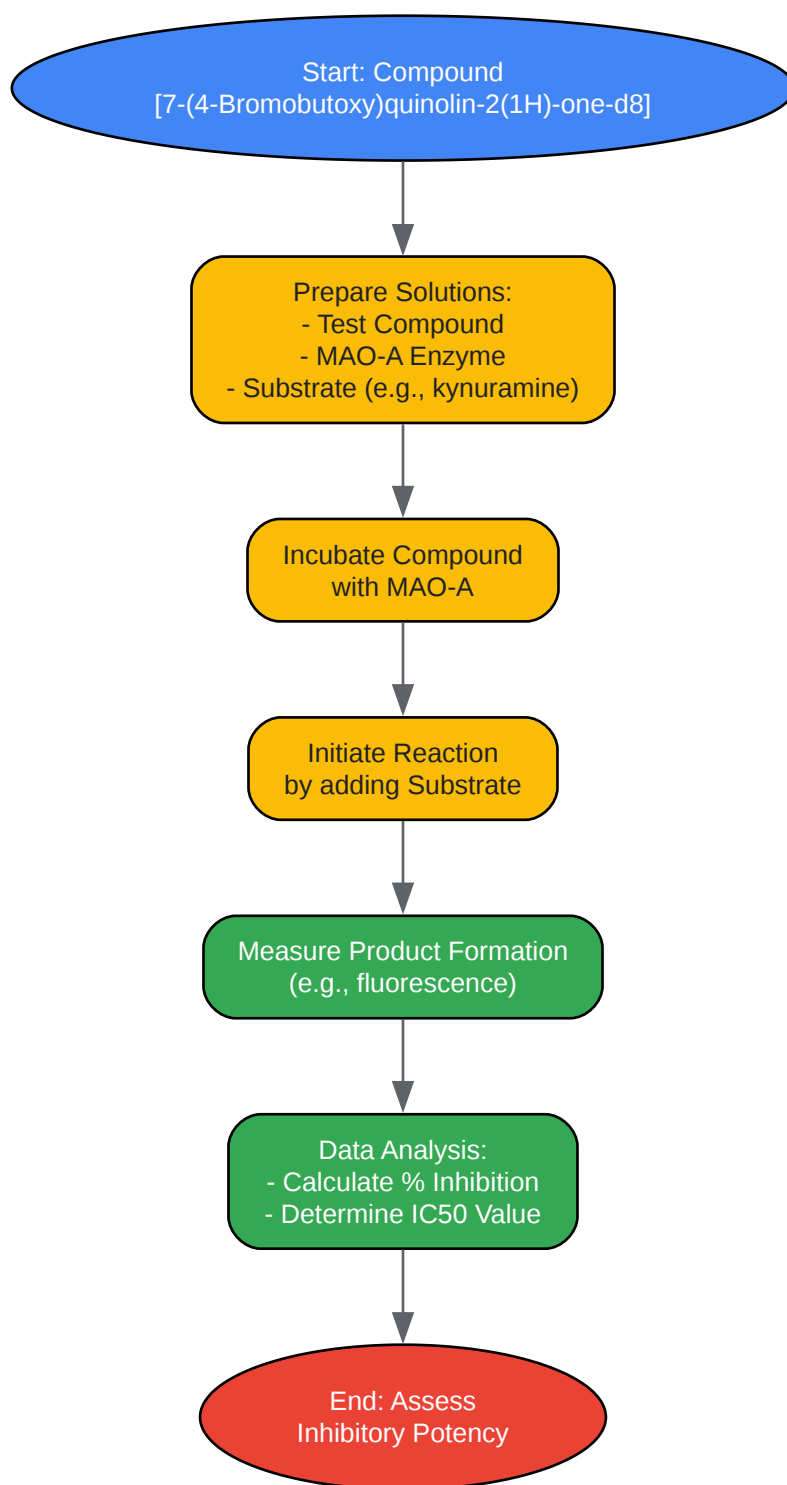
Below is a diagram illustrating the role of MAO-A in the degradation of monoamine neurotransmitters.



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MAO-A Mediated Neurotransmitter Degradation

The following diagram illustrates a general experimental workflow for assessing the inhibitory activity of a compound against MAO-A.



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Workflow for MAO-A Inhibition Assay

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